molecular formula C16H12O4 B2447385 (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one CAS No. 1234351-86-0

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2447385
CAS No.: 1234351-86-0
M. Wt: 268.268
InChI Key: AUTVGGJLTZQXAE-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one is a chemical compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 2-methoxybenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the benzylidene moiety can be reduced to form the corresponding saturated compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of 2-(2-methoxybenzyl)-6-hydroxy-1-benzofuran-3(2H)-one.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-5-3-2-4-10(13)8-15-16(18)12-7-6-11(17)9-14(12)20-15/h2-9,17H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTVGGJLTZQXAE-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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